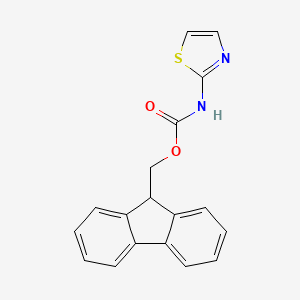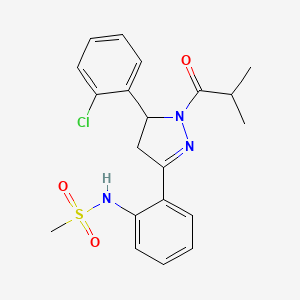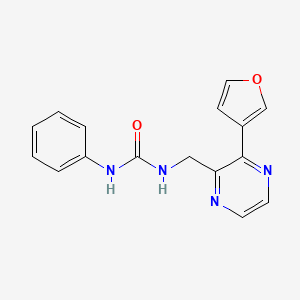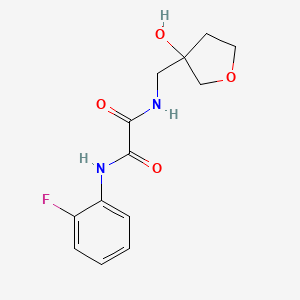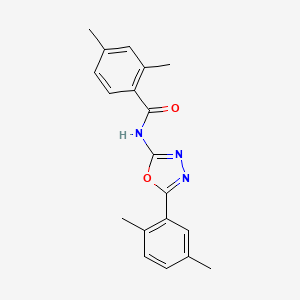
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-2,4-dimethylbenzamide involves the use of 2,5-diphenyl-1,3,4-oxadiazole (OXD) derivatives as key intermediates. These OXD derivatives can be synthesized in high yields through reactions involving terminal ethynyl- and butadiynyl- substituents. The synthesis often utilizes Sonogashira reactions for constructing pi-conjugated molecules with OXD units, demonstrating the compound's versatile synthetic accessibility and the role of the oxadiazole unit in facilitating electron-withdrawing effects (Wang et al., 2006).
Molecular Structure Analysis
The crystal structure of related 1,3,4-oxadiazole derivatives reveals important features such as spatial isolation of reactive moieties by aromatic units, which contributes to their stability. For example, the X-ray crystal structure analysis of these compounds shows that their molecular architecture facilitates a stable configuration under ambient conditions, highlighting the structural robustness of the oxadiazole ring (Sharma et al., 2016).
Chemical Reactions and Properties
The chemical reactions involving 1,3,4-oxadiazole derivatives underscore their reactivity and potential for further functionalization. These compounds participate in various chemical transformations, including oxidation reactions that lead to diverse oxidized products without cleaving the oxadiazole ring. Such reactivity patterns suggest the compound's utility in synthesizing a wide array of derivatives with tailored properties (Adolphe-Pierre et al., 1998).
Physical Properties Analysis
The physical properties of 1,3,4-oxadiazole derivatives, such as their remarkable stability under ambient conditions, are attributed to the molecular structure that minimizes reactive interactions. This stability is critical for applications requiring long-term storage without significant degradation, making these compounds suitable for use in various industrial and research settings.
Chemical Properties Analysis
The chemical properties of these compounds, including their electron-withdrawing effects and fluorescence characteristics, are closely linked to their molecular structure. The presence of the oxadiazole ring influences the electronic properties of the molecules, as seen in their absorption and emission spectra. Such properties are essential for designing materials with specific optoelectronic applications (Wang et al., 2006).
科学的研究の応用
Molecular and Optoelectronic Properties
Research on pi-extended ethynyl- and butadiynyl-2,5-diphenyl-1,3,4-oxadiazole derivatives has revealed significant findings regarding their synthesis, redox, structural, and optoelectronic properties. These compounds demonstrate high stability and are explored for their potential in creating advanced molecular wires with specific optoelectronic characteristics. The synthesis involves high yields and showcases the electron-withdrawing effects of oxadiazole units, affecting the oxidation waves and absorption spectra of these molecules. This research opens avenues in the development of materials for optoelectronic applications, such as in molecular electronics and photonics (Wang et al., 2006).
Polymer Research
Another area of application is in the synthesis of new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units. These polymers are notable for their solubility in polar organic solvents and their high thermal stability. The creation of very thin, smooth, pinhole-free coatings and their fluorescence properties highlight their potential use in the fields of materials science, specifically in coatings and possibly in optoelectronic devices (Hamciuc et al., 2005).
Anticancer Activity
Research into N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has been conducted to explore their potential anticancer activities. These studies are crucial for the development of new therapeutic agents. Specific compounds have shown promising activity against various cancer cell lines, indicating the potential of 1,3,4-oxadiazole derivatives in the development of novel anticancer drugs (Ahsan et al., 2014).
Antiepileptic and Antimicrobial Activities
The synthesis of novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles has been investigated for their antiepileptic activity. This research demonstrates the importance of structural prerequisites for anticonvulsant activity and contributes to the development of new antiepileptic drugs (Rajak et al., 2013). Furthermore, the synthesis and antimicrobial evaluation of Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives highlight their significant antimicrobial activity, providing a foundation for the development of new antimicrobial agents (Bhat et al., 2013).
Safety And Hazards
- According to available safety data, this compound is not classified as hazardous.
- However, always handle chemicals with care and follow safety precautions.
将来の方向性
- Investigate potential applications in drug discovery, materials science, or other fields.
- Explore its reactivity and potential derivatives for specific purposes.
Remember that further research and experimental data are essential for a comprehensive analysis. If you need more specific details, consider consulting scientific literature or experts in the field. 🌟
特性
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-6-8-15(14(4)9-11)17(23)20-19-22-21-18(24-19)16-10-12(2)5-7-13(16)3/h5-10H,1-4H3,(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMFWPNZBYYUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-morpholin-4-ylethanone](/img/structure/B2495372.png)
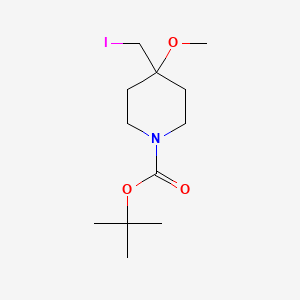
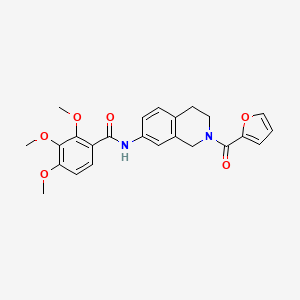
![4-bromo-2-[5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2495379.png)
![1-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-3-(2-methylphenyl)urea](/img/structure/B2495380.png)
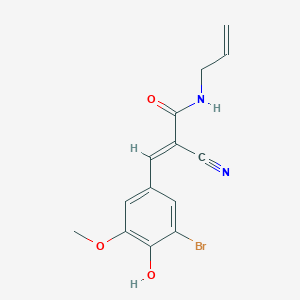
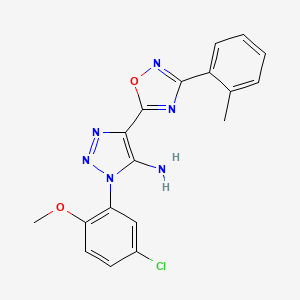
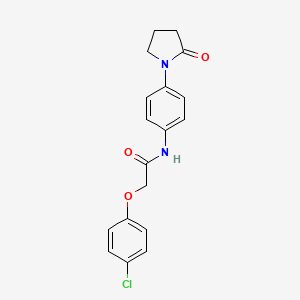
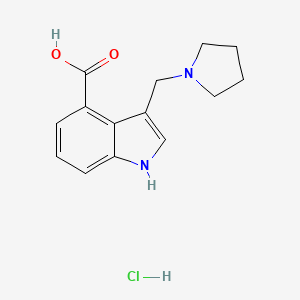
![N-(4-Chlorophenyl)-N-(cyanomethyl)-2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetamide](/img/structure/B2495389.png)
